PLX647

Descripción general

Descripción

PLX647 es un inhibidor dual de la cinasa FMS y KIT, altamente específico y activo por vía oralEstos receptores desempeñan papeles cruciales en el desarrollo y la función de los macrófagos y los mastocitos, respectivamente .

Aplicaciones Científicas De Investigación

PLX647 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como un compuesto de herramienta para estudiar la inhibición de cinasas y las vías de transducción de señales.

Biología: this compound se emplea en investigaciones que involucran la función de macrófagos y mastocitos, así como en estudios de respuestas inmunitarias.

Medicina: El compuesto ha mostrado promesa en modelos preclínicos de inflamación y cáncer. .

Industria: This compound se utiliza en el desarrollo de nuevos agentes terapéuticos dirigidos a vías de cinasas.

Mecanismo De Acción

PLX647 ejerce sus efectos inhibiendo específicamente la actividad cinasa de los receptores FMS y KIT. Estos receptores son parte de la familia PDGFR de cinasas de tirosina receptoras de clase III. Al bloquear la activación de estos receptores, this compound previene la señalización aguas abajo que conduce a la activación de macrófagos, osteoclastos y mastocitos. Esta inhibición da como resultado una reducción de la inflamación y el crecimiento tumoral en modelos preclínicos .

Análisis Bioquímico

Biochemical Properties

PLX647 interacts with FMS and KIT, two hematopoietic cell surface receptors that regulate the development and function of macrophages and mast cells, respectively . It inhibits FMS and KIT kinase with IC50s of 28 and 16 nM, respectively . This compound shows selectivity for FMS and KIT over a panel of 400 kinases at a concentration of 1 μM except FLT3 and KDR .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. In vitro, this compound potently inhibits the proliferation of BCR-FMS cells, with an IC 50 of 92 nM . It also inhibits endogenous FMS and KIT, as demonstrated by inhibition of the ligand-dependent cell lines M-NFS-60 and M-07e .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It inhibits the kinase activity of FMS and KIT, thereby disrupting the signaling pathways they regulate .

Temporal Effects in Laboratory Settings

Over time, this compound has been observed to maintain its inhibitory effects on FMS and KIT in laboratory settings

Dosage Effects in Animal Models

In animal models, this compound has been shown to reduce macrophage accumulation in UUO kidney and blood monocytes

Metabolic Pathways

Given its role as a FMS and KIT inhibitor, it is likely that this compound interacts with enzymes and cofactors involved in these signaling pathways .

Análisis De Reacciones Químicas

PLX647 experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación y Reducción: Estas reacciones son cruciales para modificar los grupos funcionales dentro del compuesto.

Sustitución: Los reactivos y condiciones comunes utilizados en estas reacciones incluyen varios disolventes y catalizadores que facilitan la sustitución de grupos funcionales.

Productos Principales: Los productos principales formados a partir de estas reacciones son típicamente derivados del compuesto original, que pueden tener una actividad mejorada o reducida dependiendo de las modificaciones

Comparación Con Compuestos Similares

PLX647 es único en su inhibición dual de las cinasas FMS y KIT. Los compuestos similares incluyen:

ZM 449829: Un inhibidor selectivo y competitivo de ATP de JAK3.

PR-39: Un péptido antibacteriano que actúa como un inhibidor no competitivo y alostérico del proteasoma.

Sunitinib malato: Otro inhibidor de cinasas utilizado en la terapia contra el cáncer.

Estos compuestos, aunque similares en sus propiedades de inhibición de cinasas, difieren en sus objetivos específicos y mecanismos de acción, destacando la singularidad de this compound en su perfil de inhibición dual.

Métodos De Preparación

La síntesis de PLX647 implica el uso de un andamiaje químico multifacético. Uno de los componentes clave identificados en la campaña de descubrimiento de andamiajes fue la 7-azaindol. La ruta sintética típicamente involucra la detección enzimática de baja afinidad de varios compuestos para identificar inhibidores potentes . Los métodos de producción industrial detallados no están fácilmente disponibles en el dominio público.

Propiedades

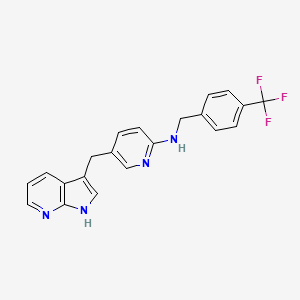

IUPAC Name |

5-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)-N-[[4-(trifluoromethyl)phenyl]methyl]pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17F3N4/c22-21(23,24)17-6-3-14(4-7-17)11-26-19-8-5-15(12-27-19)10-16-13-28-20-18(16)2-1-9-25-20/h1-9,12-13H,10-11H2,(H,25,28)(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NODCQQSEMCESEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NC=C2CC3=CN=C(C=C3)NCC4=CC=C(C=C4)C(F)(F)F)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17F3N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

873786-09-5 | |

| Record name | 873786-09-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of PLX647?

A: this compound functions as a potent and selective inhibitor of specific tyrosine kinases, primarily targeting colony-stimulating factor 1 receptor (CSF-1R) and KIT. [, , ] By binding to the kinase domain of these receptors, this compound blocks their activation and downstream signaling pathways. [, , ] This inhibition has been shown to impact various cellular processes, including proliferation, survival, and differentiation, particularly in cells expressing CSF-1R and KIT.

Q2: What is the significance of targeting CSF-1R in the context of HIV-1 infection?

A: HIV-1 infection can lead to persistent viral reservoirs in macrophages, posing a significant challenge for viral eradication. Research suggests that HIV-1 infection of macrophages triggers the phosphorylation of CSF-1R, contributing to their resistance to apoptosis and promoting viral persistence. [] Studies have shown that this compound effectively blocks CSF-1R activation in HIV-1-infected macrophages, restoring their sensitivity to TRAIL-mediated apoptosis and reducing viral replication. [] This finding highlights the potential of CSF-1R antagonists like this compound as a strategy to target and potentially eliminate the macrophage reservoir in individuals with HIV-1.

Q3: How has this compound been investigated in the context of type 1 diabetes (T1D)?

A: Preclinical studies in non-obese diabetic (NOD) mice, a model of T1D, have demonstrated promising results with this compound. [] While this compound alone showed marginal efficacy in reversing diabetes, its use in combination with other tyrosine kinase inhibitors, specifically imatinib, led to both prevention and reversal of T1D in these mice. [] Interestingly, this effect was attributed to the inhibition of platelet-derived growth factor receptor (PDGFR), highlighting the complex interplay of tyrosine kinases in T1D pathogenesis. Further research is warranted to fully elucidate the therapeutic potential of targeting specific tyrosine kinases, including PDGFR, in the context of T1D.

Q4: Are there crystal structures available for this compound bound to its targets?

A: Yes, crystal structures have been solved for this compound in complex with both KIT and FMS (the receptor for CSF-1). [, ] These structures provide valuable insights into the binding mode and molecular interactions of this compound within the active sites of these kinases, contributing to a deeper understanding of its selectivity and potency. This structural information can further guide the development of novel kinase inhibitors with improved pharmacological properties.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.